Unii-87kqn94rhx
Description
UNII-87KQN94RHX is a Unique Ingredient Identifier (UNII) assigned by the U.S. Food and Drug Administration (FDA) through the Global Substance Registration System (GSRS). UNIIs are alphanumeric codes that provide unambiguous identification of substances in regulatory contexts, particularly those relevant to medicine, pharmacology, and translational research .
The GSRS system requires detailed scientific descriptions for substance registration, including molecular composition, stereochemistry, and purity data . For this compound, this would entail characterization via methods such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and quality .
Structure
3D Structure
Properties
Molecular Formula |
C21H29NO2 |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(3Z,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15-/t16-,17+,18+,19-,20-,21-/m0/s1 |
InChI Key |
ISHXLNHNDMZNMC-UGCMNZCRSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N\O)/CC[C@H]34 |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
17-deacetylnorgestimate 18,19-dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, oxime, (17alpha)- levonorgestrel oxime levonorgestrel oxime, (3E,17alpha)-isomer levonorgestrel oxime, (3Z,17alpha)-isomer LNGO norelgestromin progestin norelgestromin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize UNII-87KQN94RHX, we compare it with structurally or functionally related compounds, focusing on molecular properties, synthesis, pharmacological behavior, and safety profiles. The examples below are drawn from analogous substances described in the evidence.
Table 1: Molecular and Physicochemical Properties
*Direct data for this compound is unavailable; this table uses proxy compounds for comparison.
Key Analytical Characterization
- Structural Confirmation : For compounds like CAS 1073182-87-2, characterization includes high-resolution mass spectrometry (HRMS), ¹H/¹³C NMR with full spectral assignments, and elemental analysis (±0.4% accuracy) . This compound would require similar validation to confirm its molecular framework.
- Purity Standards: Known analogs (e.g., CAS 6760-99-2) mandate documentation of purity via HPLC, GC, or spectroscopic methods, with impurities ≤0.1% for pharmaceutical use .
Methodological Considerations for Comparative Studies
- Data Reproducibility : Experimental details for analogs (e.g., reagent sources, reaction conditions) must be exhaustively documented to enable replication .
- Spectroscopic Consistency: ¹H NMR shifts for new compounds should be reported to 0.01 ppm precision, with multiplet structures and coupling constants annotated .
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